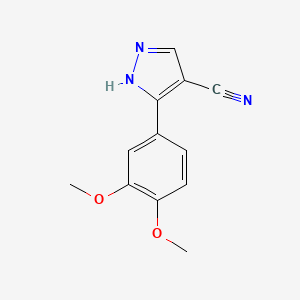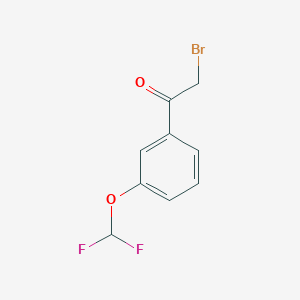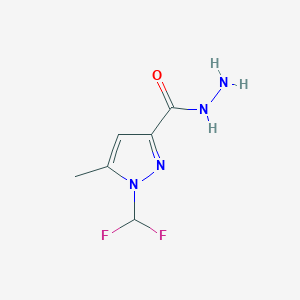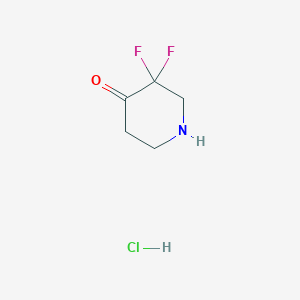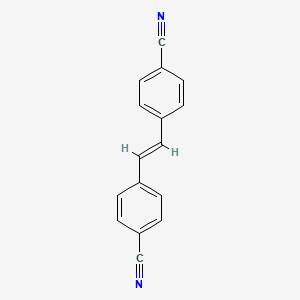
3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Conductive Polymer Studies
Blinova et al. (2007) investigated the oxidation of aniline and pyrrole to study conductive polymers like polyaniline, revealing the relationship between oxidant-to-monomer ratios and conductivity, which could potentially relate to the study of similar compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Blinova et al., 2007).
2. Microwave-assisted Synthesis
Vargas et al. (2012) reported the microwave-assisted synthesis of pyrrolidine derivatives, which could provide insights into the synthesis processes applicable to compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Vargas et al., 2012).
3. Antioxidant and Acetylcholinesterase Inhibitory Properties
Research by Vargas Méndez and Kouznetsov (2015) on diverse γ-pyridinyl amine derivatives, including pyrrolidine-based compounds, demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This suggests potential biomedical applications for similar compounds (Vargas Méndez & Kouznetsov, 2015).
4. Synthesis of Pyridin-ylmethyl Derivatives
Wang Xiu-jian (2009) synthesized pyridin-ylmethyl derivatives, which could be relevant for understanding the chemical behavior and synthesis routes of similar structures in 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Wang Xiu-jian, 2009).
5. Coordination Compounds and Their Applications
Costa et al. (2010) explored the formation of coordination compounds using 1,3,5-triazine-based ligands, including pyridinyl amines. The study could offer insights into the coordination chemistry of analogous compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Costa et al., 2010).
6. Lanthanide Metal-Organic Frameworks for Fluorescence Sensing
Song et al. (2019) developed lanthanide metal-organic frameworks showing selective fluorescence sensing for aniline. This research could indicate potential sensing applications for related compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Song et al., 2019).
7. Pyrrolidines Synthesis in Cycloaddition Reactions
Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in [3+2] cycloaddition reactions, which is pertinent for understanding the synthesis mechanisms of compounds like 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Żmigrodzka et al., 2022).
8. Schiff Base Complexes in Polymerization
Njogu et al. (2017) discussed the synthesis of Schiff base complexes, including pyridinyl aniline derivatives, and their role in polymerization, which could be relevant for understanding the chemical behavior of 3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (Njogu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2C2H2O4/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10;2*3-1(4)2(5)6/h4-6,10,14-15H,1-3,7H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJBIVWLCNGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




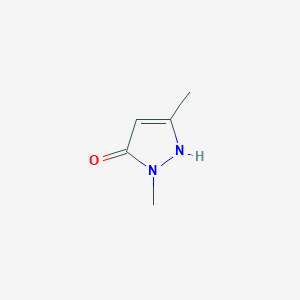

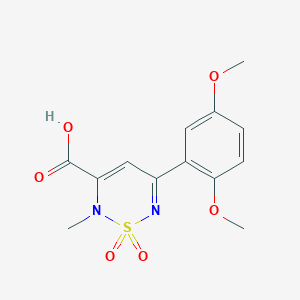

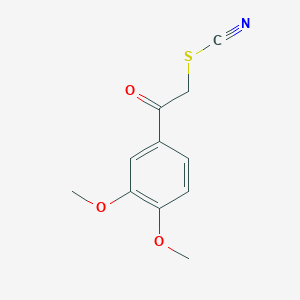
![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)
